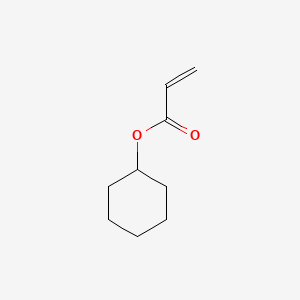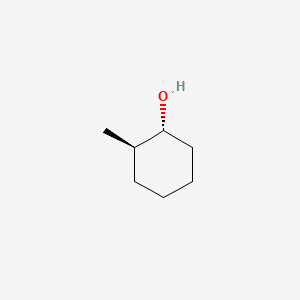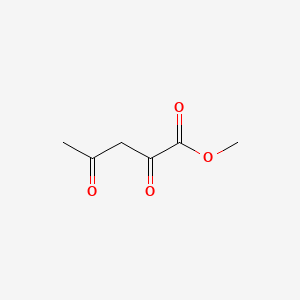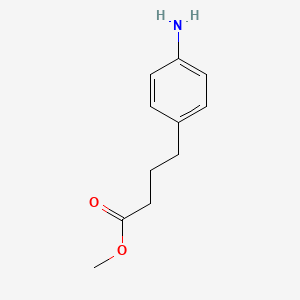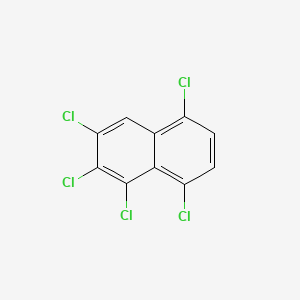
1,2,3,5,8-Pentachloronaphthalene
Vue d'ensemble
Description
1,2,3,5,8-Pentachloronaphthalene is a chlorinated derivative of naphthalene, characterized by the presence of five chlorine atoms attached to the naphthalene ring. Its molecular formula is C₁₀H₃Cl₅, and it has a molecular weight of 300.396 . This compound is a pale-yellow or white solid with an aromatic odor . It is primarily used in industrial applications, including the manufacture of lubricants and insulation for electrical wires .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,5,8-Pentachloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves the reaction of naphthalene with chlorine gas in the presence of a catalyst, such as iron(III) chloride, at elevated temperatures. The reaction proceeds through a series of electrophilic aromatic substitution reactions, resulting in the formation of the pentachlorinated product.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the continuous chlorination of naphthalene in a reactor. The reaction conditions are carefully controlled to ensure the selective formation of the desired pentachlorinated product. The crude product is then purified through distillation or recrystallization to obtain the final compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,5,8-Pentachloronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated naphthoquinones.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated naphthalene derivatives.
Substitution: Nucleophilic substitution reactions can replace one or more chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed in substitution reactions.
Major Products Formed
Oxidation: Chlorinated naphthoquinones.
Reduction: Partially dechlorinated naphthalene derivatives.
Substitution: Naphthalene derivatives with various functional groups replacing chlorine atoms.
Applications De Recherche Scientifique
1,2,3,5,8-Pentachloronaphthalene has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of chlorinated naphthalenes.
Biology: Studies on the environmental impact and bioaccumulation of chlorinated naphthalenes often involve this compound.
Medicine: Research on the toxicological effects of chlorinated naphthalenes includes investigations using this compound.
Industry: It is used in the development of specialized lubricants and insulating materials for electrical applications.
Mécanisme D'action
The mechanism of action of 1,2,3,5,8-pentachloronaphthalene involves its interaction with biological membranes and enzymes. The compound can disrupt cellular processes by altering membrane fluidity and inhibiting enzyme activity. It is known to induce oxidative stress and cause damage to cellular components, leading to toxic effects in living organisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3,4,5-Pentachloronaphthalene
- 1,2,3,7,8-Pentachloronaphthalene
- 1,2,4,5,7-Pentachloronaphthalene
Uniqueness
1,2,3,5,8-Pentachloronaphthalene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to other pentachloronaphthalene isomers, it may exhibit different environmental persistence and bioaccumulation characteristics, making it a compound of interest in environmental studies.
Propriétés
IUPAC Name |
1,2,3,5,8-pentachloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl5/c11-5-1-2-6(12)8-4(5)3-7(13)9(14)10(8)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYRFNJXZVEGFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C=C(C(=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164507 | |
| Record name | 1,2,3,5,8-Pentachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150224-24-1 | |
| Record name | Naphthalene, 1,2,3,5,8-pentachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150224241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,5,8-Pentachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


